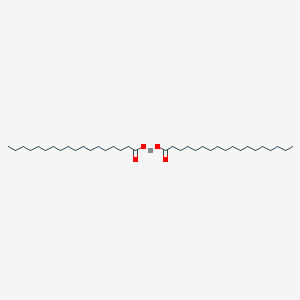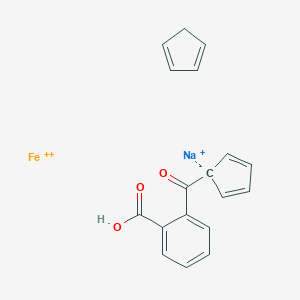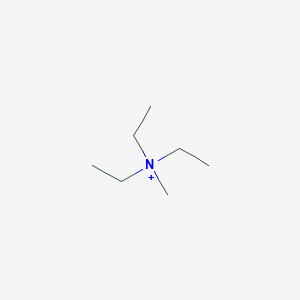
硬脂酸铜
描述
Cupric stearate, also known as Copper (II) stearate, is a metal-organic compound. It is a salt of copper and stearic acid with the formula Cu(C17H35COO)2 . The compound is classified as a metallic soap, i.e., a metal derivative of a fatty acid .
Synthesis Analysis
Copper (II) stearate is prepared by the reaction of copper (II) sulfate solutions with sodium stearate . A study has also shown that copper stearate/ammonium perchlorate shell-core composite was prepared by in situ synthesis .Molecular Structure Analysis
The molecular formula of Cupric stearate is C36H70CuO4 . It has an average mass of 630.485 Da and a monoisotopic mass of 629.457031 Da .Chemical Reactions Analysis
Cupric stearate has been studied for its role in the thermal decomposition of ammonium perchlorate . It has also been investigated for its role in the oxidation of ascorbic acid .Physical And Chemical Properties Analysis
Cupric stearate forms a blue-green amorphous substance . It is insoluble in water, ethanol, or ether; soluble in pyridine .科学研究应用
Antifouling Paint and Varnish Production
Copper(II) Stearate is utilized in the production of antifouling paint and varnish materials . These coatings are essential for preventing the accumulation of aquatic organisms on surfaces submerged in water, such as ships and offshore structures .
Art and Sculpture
This compound is also employed as a component in casting bronze sculptures , playing a role in the quality and durability of the art pieces .
Catalysis
Copper(II) Stearate acts as a catalyst for the decomposition of hydroperoxides, which are organic compounds that can decompose to form free radicals . Additionally, it serves as a catalyst for in situ combustion of heavy oils , aiding in their conversion to more manageable forms .
Lubrication and Corrosion Inhibition
In industrial and laboratory settings, Copper(II) Stearate is used as a lubricant and a corrosion inhibitor , helping to reduce friction and prevent material degradation .
Biochemical Research
The compound finds use in biochemical studies and experiments , although the exact nature of these applications is not specified in the search results .
Tribological Nanomaterials
A method has been developed for preparing copper-containing tribological nanomaterials by thermolysis of Copper(II) Stearate at 300°C. These materials have applications in reducing wear and friction at the nanoscale .
Antimicrobial Applications
While not directly related to Copper(II) Stearate, copper nanoparticles, which can be derived from such compounds, are recognized for their broad-spectrum antimicrobial properties and are considered an alternative to combat rising antibiotic resistance .
作用机制
Copper(II) Stearate, also known as Cupric Stearate, is a metal-organic compound, a salt of copper and stearic acid with the formula Cu(C17H35COO)2 . This compound is classified as a metallic soap, i.e., a metal derivative of a fatty acid .
Target of Action
Copper(II) Stearate primarily targets the biochemical processes in cells where copper ions play a crucial role. It is used in the production of antifouling paint and varnish materials, and as a component in casting bronze sculptures . It also serves as a catalyst for the decomposition of hydroperoxides .
Mode of Action
Copper(II) Stearate interacts with its targets by releasing copper ions. These ions can generate reactive oxygen species (ROS), which irreversibly damage membranes . The released copper ions can lead to RNA degradation and membrane disruption of enveloped viruses .
Biochemical Pathways
Copper(II) Stearate affects several biochemical pathways. Copper ions found in cell organelles called mitochondria regulate the cellular changes that underlie transitions in cell state . Copper ions can act as a metal catalyst to regulate NADH oxidation in the mitochondria . The copper utilization pathways include the CCS-SOD1 route, the Atox1-ATP7A/B-CuPrs pathway, and the Cox17-Sco1/2-CcO route .
Pharmacokinetics
It’s known that the compound is insoluble in water, ethanol, or ether, but soluble in pyridine . This solubility profile may impact its bioavailability.
Result of Action
The molecular and cellular effects of Copper(II) Stearate’s action are primarily due to the release of copper ions. These ions can generate reactive oxygen species (ROS), leading to irreversible damage to membranes . This can result in RNA degradation and membrane disruption of enveloped viruses .
Action Environment
The action of Copper(II) Stearate can be influenced by environmental factors. For instance, the compound is stable and non-reactive under normal conditions . When trying to ignite, copper(ii) stearate first melts and then begins to burn with a green flame, quickly turning black due to the formation of cupric oxide .
安全和危害
未来方向
属性
IUPAC Name |
copper;octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H36O2.Cu/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*2-17H2,1H3,(H,19,20);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVZEFCZINKUCG-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H70CuO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060963 | |
| Record name | Cupric stearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
630.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light blue to blue-green solid; [Merck Index] Blue-green powder; [Pfaltz and Bauer MSDS] | |
| Record name | Cupric stearate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20475 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Cupric stearate | |
CAS RN |
660-60-6, 7617-31-4 | |
| Record name | Cupric stearate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000660606 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stearic acid, copper salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007617314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadecanoic acid, copper(2+) salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cupric stearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Stearic acid, copper salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.661 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Copper distearate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.493 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CUPRIC STEARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3VAO22R1R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of cupric stearate?
A1: Cupric stearate has a molecular formula of Cu(C18H35O2)2 and a molecular weight of 630.55 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize cupric stearate?
A2: Cupric stearate can be characterized using various spectroscopic techniques, including:
- Fourier Transform Infrared (FTIR) Spectroscopy: FTIR helps identify functional groups and bonding characteristics, revealing the presence of carboxylate groups and their coordination with the copper ion. []
- Raman Spectroscopy: Provides complementary information to FTIR, particularly sensitive to metal-ligand vibrations, confirming the formation of cupric stearate through characteristic bands. []
Q3: How does cupric stearate impact the stability of polymers?
A3: Cupric stearate can act as a pro-oxidant additive in polymers, accelerating their degradation under certain conditions. This effect is observed in polyethylene and polypropylene, where the presence of cupric stearate leads to faster aging and degradation under UV exposure and elevated temperatures. [, ]
Q4: How does the presence of cupric stearate influence the aging of rubber compounds?
A4: Research shows that even small concentrations (as low as 0.1%) of cupric stearate can negatively affect the aging of rubber compounds. This degradation is primarily observed during accelerated aging tests like the Bierer-Davis bomb test. []
Q5: Can cupric stearate function as a catalyst?
A5: Yes, cupric stearate can act as a catalyst in certain reactions. For instance, it has been investigated as an oil-soluble catalyst to enhance in-situ combustion processes for heavy oil recovery. [, ]
Q6: How does cupric stearate contribute to oil recovery in in-situ combustion processes?
A6: Cupric stearate, acting as a catalyst, facilitates the oxidation of heavy oil during in-situ combustion. This catalytic activity improves combustion front propagation and enhances the overall oil recovery from the reservoir. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4-Dihydro-2H-spiro[naphthalene-1,4'-piperidine]](/img/structure/B179196.png)




![5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole](/img/structure/B179232.png)







